![molecular formula C8H8F3NO3S B5730558 1,1,1-trifluoro-N-(4-methoxyphenyl)methanesulfonamide CAS No. 23384-34-1](/img/structure/B5730558.png)
1,1,1-trifluoro-N-(4-methoxyphenyl)methanesulfonamide
Overview
Description
1,1,1-trifluoro-N-(4-methoxyphenyl)methanesulfonamide, commonly known as TFMMS, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TFMMS is a sulfonamide derivative that is used in various fields, including organic synthesis, materials science, and medicinal chemistry.
Scientific Research Applications
Vicarious Nucleophilic Substitution Reactions
1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide demonstrates the capability for vicarious nucleophilic substitution (VNS) reactions. This is a significant example of VNS at a benzene ring activated by an electron-withdrawing group other than a nitro group. It shows promise for broader applications in VNS reactions with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).
Structural and Proton-Donating Abilities
Trifluoro-N-(2-phenylacetyl)methanesulfonamide has been studied for its conformers and self-associates in solutions and molecular crystals, revealing its structural versatility and potential as a proton-donating agent. This research enhances understanding of its chemical properties and interactions, which could be relevant in various scientific applications (Oznobikhina et al., 2009).
Herbicide Applications
Research on 1,1,1-Trifluoro-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide, known as perfluidone, has demonstrated its potential as a herbicide. Studies in rats and chickens have provided insights into its metabolism, which is crucial for understanding its environmental impact and safety as a herbicide (Paulson, Jacobsen, & Zaylskie, 1977).
Conformation and Self-Association Studies
The structure and self-association behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been investigated, shedding light on its molecular interactions and potential applications in material science and molecular engineering (Sterkhova, Moskalik, & Shainyan, 2014).
Reactions with Other Chemicals
Studies on the reactions of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine and related compounds have provided insights into its chemical reactivity and potential applications in organic synthesis (Tolstikova, Bel’skikh, & Shainyan, 2010).
Synthesis of Derivatives
The compound's ability to undergo various synthetic reactions, such as the formation of 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide, highlights its versatility in the synthesis of novel organic compounds (Tolstikova & Shainyan, 2021).
Electronic Structure and Basicity Studies
Investigations into the electronic structure and basicity of derivatives like trifluoro-N-methyl-N-(2-phenylethenyl)methanesulfonamide provide essential data for predicting its behavior in various chemical environments (Chipanina et al., 2013).
Bromination Reactions
Research on the bromination of highly unsaturated derivatives, such as trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide, contributes to the understanding of its reactivity in halogenation reactions, which is fundamental in organic synthesis (Shainyan, Ushakova, & Danilevich, 2015).
Structural Studies in Pharmaceuticals
Structural studies of derivatives like N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide have implications in pharmaceutical sciences, particularly in drug design and molecular interactions (Dey et al., 2015).
properties
IUPAC Name |
1,1,1-trifluoro-N-(4-methoxyphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-7-4-2-6(3-5-7)12-16(13,14)8(9,10)11/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBCDRPNANAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879370 | |
Record name | P-MEO CF3-METHANESULFONANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
P-Meo CF3-methanesulfonanilide | |
CAS RN |
23384-34-1 | |
Record name | P-MEO CF3-METHANESULFONANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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